molecular formula C10H14FN B8548764 5-Tert-butyl-2-fluoroaniline

5-Tert-butyl-2-fluoroaniline

Cat. No.: B8548764
M. Wt: 167.22 g/mol
InChI Key: AFINZAYKWQJCFI-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-fluoroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a tert-butyl group and a fluorine atom attached to a benzene ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-fluoroaniline typically involves the introduction of the tert-butyl and fluorine substituents onto a benzene ring, followed by the introduction of the amine group. One common method involves the use of tert-butylamine and fluorobenzene as starting materials. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

5-Tert-butyl-2-fluoroaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, which are the focus of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-2-chlorobenzenamine
  • 5-Tert-butyl-2-bromobenzenamine
  • 5-Tert-butyl-2-iodobenzenamine

Comparison

Compared to its analogs, 5-Tert-butyl-2-fluoroaniline exhibits unique properties due to the presence of the fluorine atom Fluorine is highly electronegative, which can significantly affect the compound’s chemical reactivity and stability

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

5-tert-butyl-2-fluoroaniline

InChI

InChI=1S/C10H14FN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3

InChI Key

AFINZAYKWQJCFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-tert-butyl-1-fluoro-2-nitrobenzene in methanol was added a catalytic amount of palladium on carbon (10%). The mixture was allowed to stir for 1 h at room temperature under an atmosphere of hydrogen. Mixture was filtered though celite and concentrated to afford 5-tert-butyl-2-fluorobenzenamine.
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